5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
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Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the reaction of 5-bromo-2-fluorobenzotrifluoride with an appropriate amide source under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism by which 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of bromine, fluorine, and trifluoromethyl groups can significantly influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 5-Bromo-2-fluorobenzotrifluoride
- 2-Fluoro-3-(trifluoromethyl)benzamide
- 5-Bromo-2-fluoro-4-(trifluoromethyl)benzamide
Comparison: Compared to these similar compounds, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is unique due to its specific substitution pattern on the benzamide core. This unique arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCHCSXXTHJRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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